

The Neuroprotective Potential of GYKI-53655: A Technical Guide

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Compound of Interest

Compound Name: GYKI-13380

Cat. No.: B1672558

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Abstract

GYKI-53655 is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its neuroprotective properties are primarily attributed to its ability to mitigate excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage and death. This technical guide provides an in-depth overview of the neuroprotective mechanisms of GYKI-53655, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

GYKI-53655 exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby blocking the influx of cations such as Na^+ and Ca^{2+} that mediate excitatory neurotransmission. This non-competitive antagonism makes GYKI-53655 a valuable tool for studying AMPA receptor function and a promising candidate for therapeutic intervention in conditions associated with excessive AMPA receptor activation.

Quantitative Data on GYKI-53655 Potency

The inhibitory potency of GYKI-53655 has been characterized across various native and recombinant AMPA and kainate receptor subtypes. The following tables summarize key quantitative data from the literature.

Receptor Subtype	Cell Type/System	IC50 (μ M)	Reference
AMPA Receptors	Hippocampal Neurons	0.9	[1]
GluA1	Recombinant	6	
GluA4	Recombinant	5	
Kainate Receptors (GluK3 homomeric)	Recombinant	63	
Kainate Receptors (GluK2b/GluK3 heteromeric)	Recombinant	32	
AMPA-induced currents	Cultured superior colliculus neurones	0.8 ± 0.1	[2]

Table 1: In Vitro Inhibitory Potency of GYKI-53655

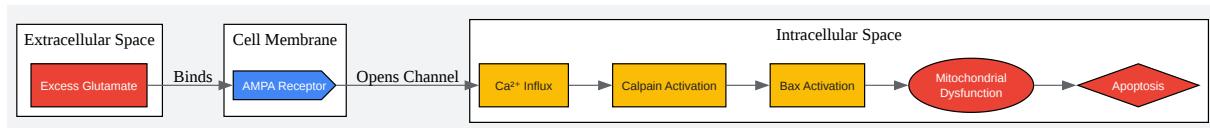
Animal Model	Injury Model	Dose	Effect	Reference
Postnatal day 7 rats	AMPA-induced hippocampal injury	2.5 mg/kg (i.p.)	Attenuated hippocampal volume loss from 42% to 10%	[3]
Spinalized rats	Iontophoretically applied AMPA	2-8 mg/kg (i.v.)	Dose-dependent decrease in neuronal responses to AMPA	[4]

Table 2: In Vivo Neuroprotective Efficacy of GYKI-53655

Signaling Pathways in Excitotoxicity and Neuroprotection by GYKI-53655

Excitotoxicity is a primary driver of neuronal damage in various neurological disorders. The overactivation of AMPA receptors leads to a cascade of detrimental intracellular events. GYKI-53655 provides neuroprotection by blocking the initial trigger of this cascade.

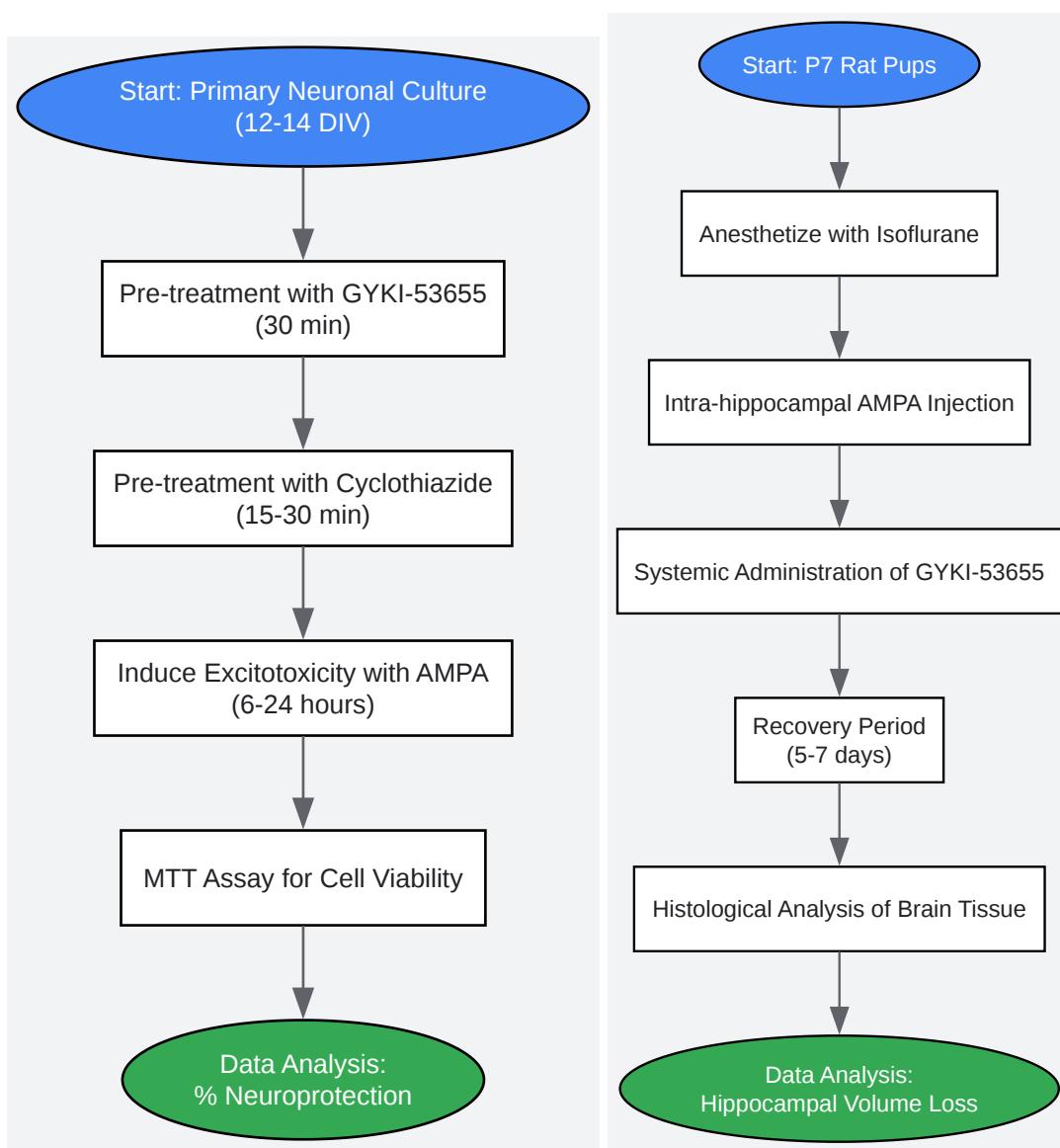
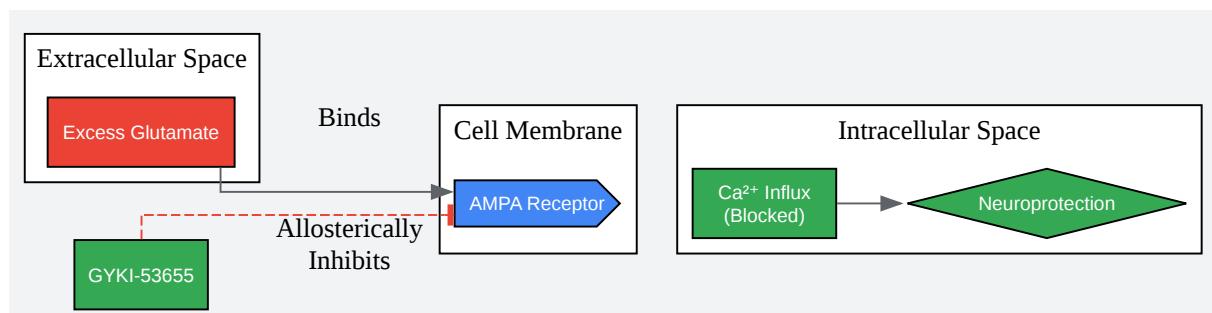
The Excitotoxic Cascade



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Caption: The excitotoxic cascade initiated by excessive glutamate.

Neuroprotective Intervention by GYKI-53655



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